

Bromocriptine-13C,d3 chemical structure and properties

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Compound of Interest

Compound Name: Bromocriptine-13C,d3

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An In-depth Technical Guide to Bromocriptine-13C,d3

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological relevance of **Bromocriptine-13C,d3**, an isotopically labeled form of the dopamine agonist Bromocriptine. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Chemical Identity and Properties

Bromocriptine-13C,d3 is a synthetic, isotopically labeled version of Bromocriptine, a semisynthetic ergot alkaloid derivative.^[1] The labeling with one Carbon-13 atom and three deuterium atoms on the N-methyl group results in a mass shift that allows it to be distinguished from the unlabeled drug by mass spectrometry. This makes it an ideal internal standard for pharmacokinetic and metabolic studies.

Chemical Structure

Systematic Name: (6aR,9R)-5-bromo-N-((2R,5S,10aS,10bS)-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxooctahydro-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-7-(methyl-13C-d3)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide^{[2][3][4]}

Synonyms: CB-154-¹³C-d₃^[3]

Physicochemical Properties

The key physicochemical properties of **Bromocriptine-13C,d3** are summarized in the table below. These properties are essential for its handling, storage, and application in analytical methods.

Property	Value	Reference
Molecular Formula	C ₃₁ ¹³ CH ₃₇ D ₃ BrN ₅ O ₅	[2][3][5][6]
Molecular Weight	658.6 g/mol	[2][3][5]
CAS Number	Not Assigned	[4][6][7]
Appearance	Solid	[3][5]
Purity	≥99% deuterated forms (d ₁ -d ₃)	[3][5]
Solubility	Soluble in Chloroform	[3]
Storage Conditions	-20°C	[3]
Stability	≥ 4 years (at -20°C)	[3]

Biological Activity and Mechanism of Action

The biological activity of **Bromocriptine-13C,d3** is identical to that of unlabeled Bromocriptine. It primarily functions as a potent agonist at dopamine D2 receptors and a partial antagonist at D1 receptors.[8] Its utility spans the treatment of Parkinson's disease, hyperprolactinemia, and acromegaly.[3][8][9]

Receptor Binding Profile

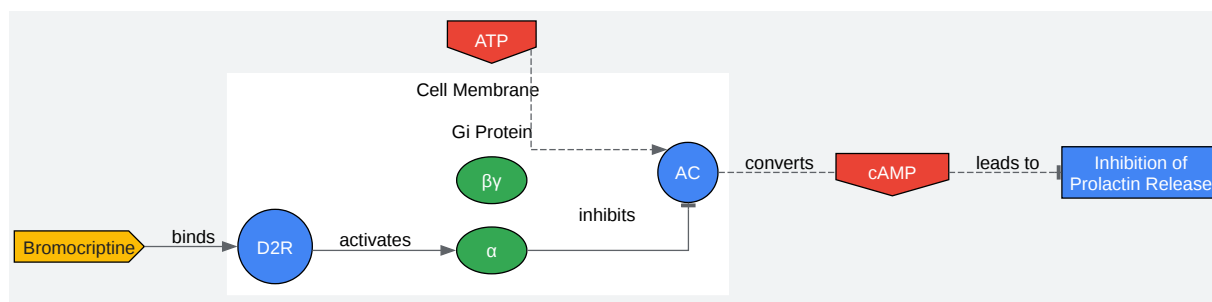
Bromocriptine exhibits a distinct binding affinity for various monoaminergic receptors. The affinity constants (K_i) highlight its selectivity, primarily for the D2 subfamily of dopamine receptors.

Receptor Target	Binding Affinity (K _i , nM)	Reference
Dopamine D1	1,659	[3][10][11]
Dopamine D2	12.2	[3][10][11]
Dopamine D3	12.2	[3][10][11]
Dopamine D4	59.7	[3][10][11]
Dopamine D5	1,691	[3][10][11]
Serotonin 5-HT _{1A}	12.9	[3][10]
Serotonin 5-HT _{1D}	10.7	[3][10]
α ₁ -Adrenergic Receptors	1.12 - 4.17	[3][10]

Signaling Pathways

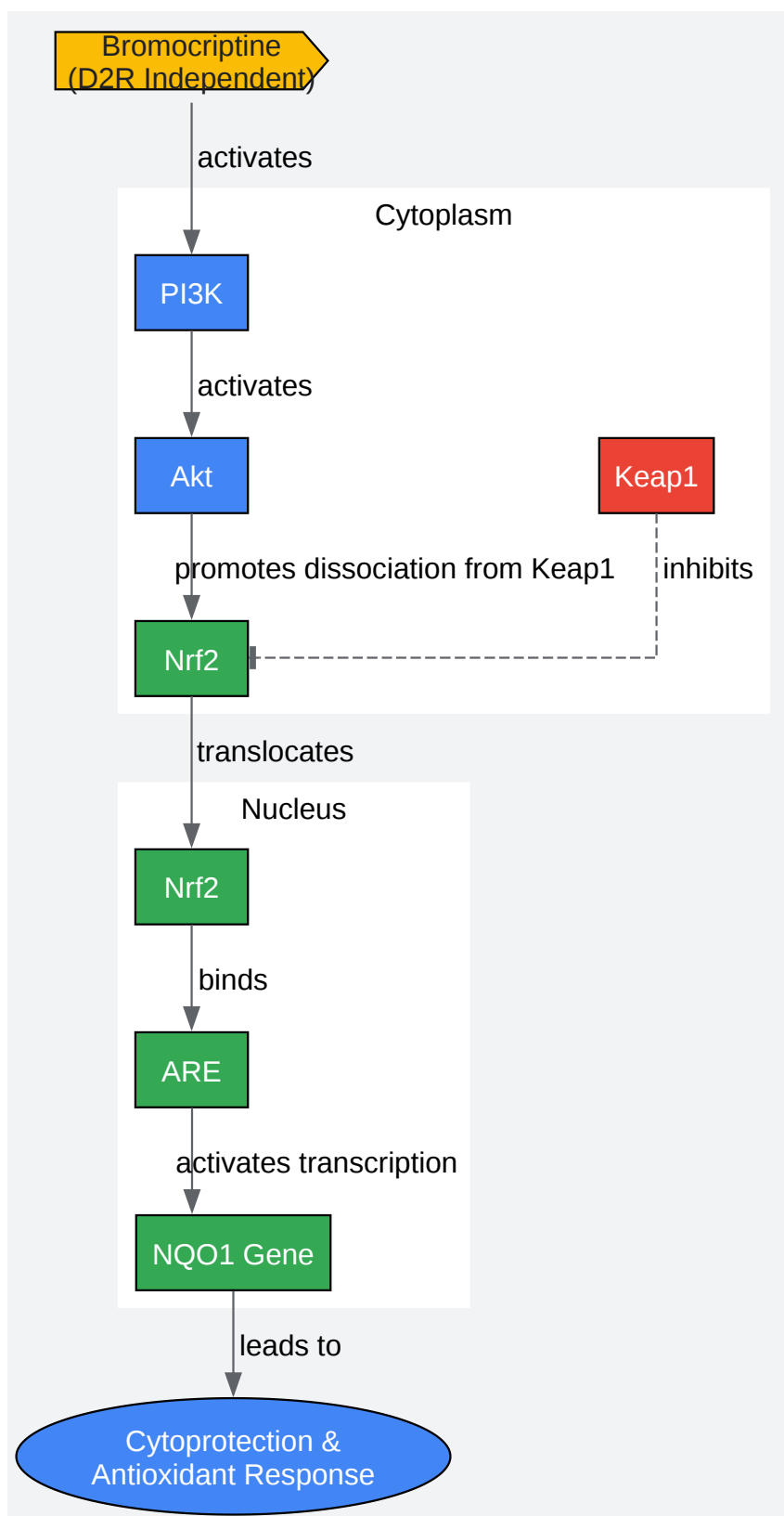
Bromocriptine's therapeutic and side effects are mediated through complex intracellular signaling cascades.

- Dopamine D2 Receptor-Mediated Signaling:** As a G-protein coupled receptor (GPCR) agonist, Bromocriptine binding to D2 receptors (which are coupled to G_i proteins) initiates a cascade that inhibits adenylyl cyclase. This leads to reduced intracellular cyclic AMP (cAMP) levels and subsequent downstream effects, including the modulation of calcium channels and the MAPK/ERK pathway, ultimately inhibiting prolactin gene expression and release.[12]
- Neuroprotective Signaling:** Recent studies have uncovered a novel cytoprotective mechanism of Bromocriptine that is independent of dopamine receptor activation. It involves the activation of the PI3K/Akt pathway, which promotes the nuclear translocation of the transcription factor Nrf2. Nrf2 then binds to the antioxidant response element (ARE), upregulating the expression of protective enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1), thereby shielding cells from oxidative damage.[13]



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Dopamine D2 Receptor Signaling Pathway.



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Bromocriptine-induced Nrf2 Cytoprotective Pathway.

Experimental Protocols and Applications

Bromocriptine-13C,d3 is primarily intended for use as an internal standard for the quantification of Bromocriptine in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).^[3]

General Protocol for Quantification by LC-MS/MS

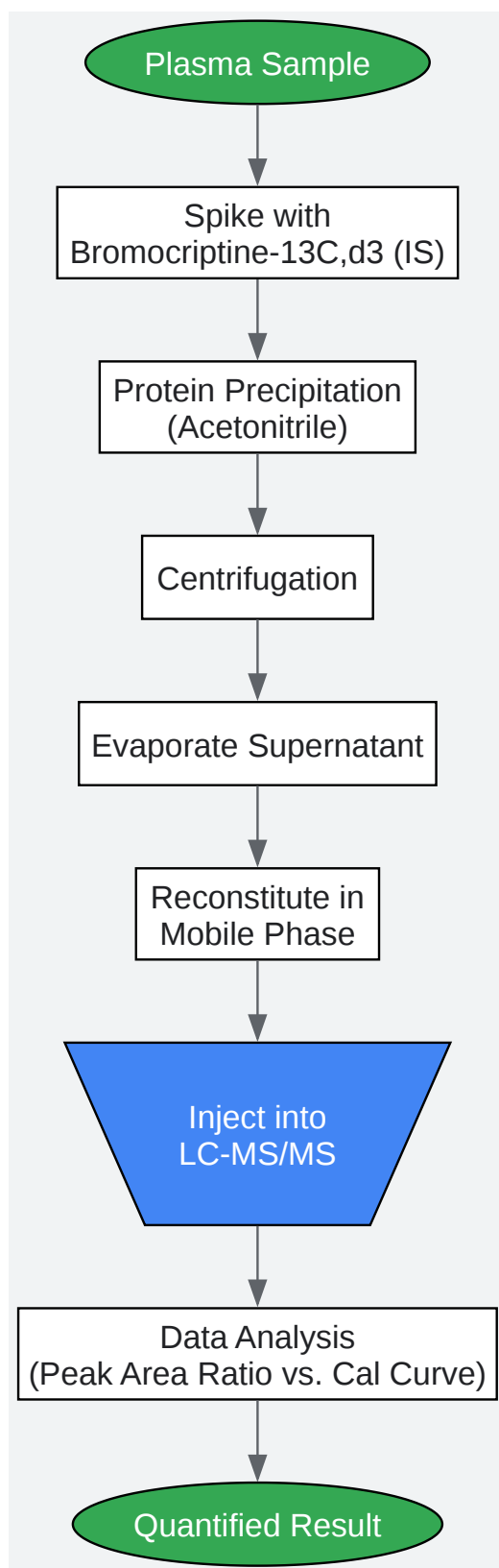
Detailed experimental protocols for the synthesis and purification of **Bromocriptine-13C,d3** are typically proprietary to the manufacturer. However, a general workflow for its use in a research setting is described below.

Objective: To quantify the concentration of Bromocriptine in a plasma sample.

Methodology:

- Sample Preparation:
 - Thaw plasma samples on ice.
 - To a 100 µL aliquot of plasma, add a known concentration of **Bromocriptine-13C,d3** (e.g., 10 ng/mL) in a suitable solvent. This serves as the internal standard (IS).
 - Vortex briefly to mix.
 - Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
 - Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 100 µL of the mobile phase.
- LC-MS/MS Analysis:
 - LC System: A standard HPLC or UPLC system.
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
- MRM Transitions: Monitor specific parent-to-daughter ion transitions for both Bromocriptine and **Bromocriptine-13C,d3**. The mass difference (+4 Da for the IS) allows for their distinct detection.
- Data Analysis:
 - Construct a calibration curve using known concentrations of unlabeled Bromocriptine spiked into a blank matrix, with a constant concentration of the IS.
 - Calculate the peak area ratio of the analyte (Bromocriptine) to the IS (**Bromocriptine-13C,d3**).
 - Determine the concentration of Bromocriptine in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Workflow for sample analysis using an internal standard.

Conclusion

Bromocriptine-13C,d3 is an indispensable tool for researchers requiring accurate quantification of Bromocriptine. Its well-defined chemical properties and high isotopic purity make it an excellent internal standard for mass spectrometry-based bioanalytical methods. Understanding the underlying biological mechanisms of its unlabeled counterpart, from classical D2 receptor signaling to novel cytoprotective pathways, provides a crucial context for the interpretation of data generated using this stable isotope-labeled standard.

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